![molecular formula C9H10N2O B2969252 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol CAS No. 2490412-95-6](/img/structure/B2969252.png)
6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol is a chemical compound with the CAS Number: 2490412-95-6 . Its IUPAC name is 6,7-dimethylpyrazolo [1,5-a]pyridin-4 (5H)-one . The molecular weight of this compound is 162.19 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . Various synthetic strategies and approaches have been reported from 2017 to 2021 . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code: 1S/C9H10N2O/c1-6-5-9(12)8-3-4-10-11(8)7(6)2/h3-4H,5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Research highlights the synthesis of novel pyridine and fused pyridine derivatives, including those related to 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol, exploring their potential through molecular docking screenings. Such compounds exhibit moderate to good binding energies on target proteins, suggesting their utility in drug design and development for various therapeutic targets (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant activities of newly synthesized compounds, including pyrazole, thiazole, and pyridine derivatives, have been evaluated, demonstrating their potential as candidates for treating infections and diseases caused by oxidative stress (Kaddouri et al., 2020).
Photoluminescent Behavior
Silver-pyrazole complexes exhibit unique properties, including liquid crystalline behavior and photoluminescence, indicating their potential application in materials science for developing new types of hybrid multifunctional materials (Ovejero et al., 2013).
Catalysis
Compounds derived from this compound have been used as ligands in the synthesis of palladium complexes, showing promise in catalysis, including phenylacetylene polymerization, which is significant for the development of new polymeric materials (Ojwach et al., 2007).
Anticancer and Anti-inflammatory Agents
The synthesis of novel pyrazolopyrimidines derivatives demonstrates their potential as anticancer and anti-5-lipoxygenase agents, suggesting their applicability in the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol could involve further exploration of its synthesis, functionalization, and potential applications. Given the interest in similar compounds for their significant photophysical properties and impact in medicinal chemistry , it is possible that this compound could also be a subject of future investigations.
Eigenschaften
IUPAC Name |
6,7-dimethylpyrazolo[1,5-a]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-9(12)8-3-4-10-11(8)7(6)2/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZCMUALMCQDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=C1)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

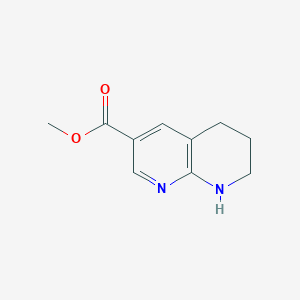
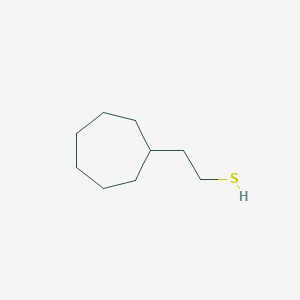
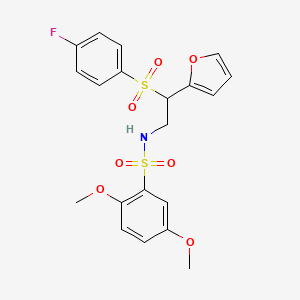
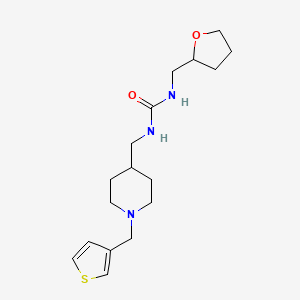
![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)
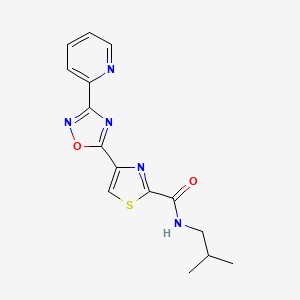
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)
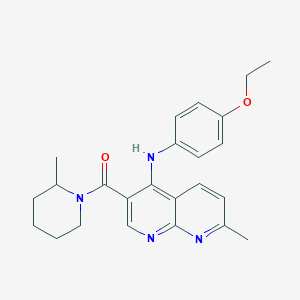

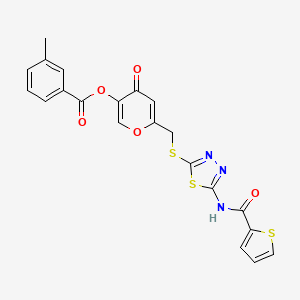
![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)